![molecular formula C19H20F3N3O3 B2538621 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 1396813-98-1](/img/structure/B2538621.png)
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide, is a pyrimidine derivative, which is a class of compounds known for their biological activity and presence in various pharmaceuticals. While the specific compound is not directly described in the provided papers, similar compounds with pyrimidine cores have been synthesized and studied for their potential in medical applications, such as anticancer and antiviral treatments.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the condensation of various reagents. For example, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was itself prepared through a multi-step process involving condensation with urea, chlorination, and further condensation . This suggests that the synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide would likely involve similar steps of condensation and functional group transformations.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using X-ray crystallography, as seen in the study of the related compound . Density functional theory (DFT) calculations are used to optimize geometric bond lengths and angles, which are then compared with experimental values. The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic characteristics of the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on their substituents. The synthesis of nitrogen heterocycles from related compounds involves reactions that form pyrazole, triazole, pyridinone, and pyrimidinone derivatives, as confirmed by spectroscopic studies . These reactions are crucial for creating a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be studied using experimental spectra, including IR, Raman, and NMR. For instance, the vibrational analysis of a pyrimidine derivative was conducted to determine conformational flexibility, and potential energy distribution was calculated to understand the stability of different conformers . The formation of hydrogen bonds and the investigation of frontier molecular orbitals (FMOs) provide insights into the reactivity and interaction of these compounds with biological targets .
Scientific Research Applications
Chemical Stability and Conformation
Research on compounds with similar structures to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide has shown insights into chemical stability and conformational preferences. For example, studies on N-(pyrimidin-2-yl)pentafluorobenzamide demonstrate the stabilizing effect of certain functional groups on the cis amide bond, highlighting the influence of solvent on conformational equilibrium (Forbes et al., 2001).
Antiproliferative Activity
Compounds bearing the pyrimidin-2-yl moiety have been explored for their antiproliferative activity against various cancer cell lines. A study involving a closely related structure, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown promising anticancer activity, particularly against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, emphasizing the potential therapeutic applications of such compounds (Huang et al., 2020).
Material Science Applications
Research in the field of material science has utilized similar pyrimidine derivatives for the synthesis of novel polymers and materials. For instance, studies on the synthesis and characterization of novel aromatic polyimides incorporating pyrimidin-2-yl functionalities reveal the potential of such compounds in developing materials with desirable thermal and physical properties (Butt et al., 2005).
Insecticidal Properties
The unique structure of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide may also lend itself to studies in agricultural sciences, particularly in the development of new insecticides. Similar compounds have been shown to possess high activity against lepidopterous insect pests, suggesting potential applications in pest management and the development of novel insecticides (Tohnishi et al., 2005).
properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-14-5-3-4-12(17(14)28-2)18(26)23-9-8-16-24-13(11-6-7-11)10-15(25-16)19(20,21)22/h3-5,10-11H,6-9H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFRFGVJBSHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.